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Cat. No.: B077783
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An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of 1-(2-
Chloroethoxy)butane

Abstract
This technical guide provides a comprehensive overview of 1-(2-Chloroethoxy)butane (CAS

No: 10503-96-5), a bifunctional haloether of interest in synthetic organic chemistry. The

document details the compound's molecular structure, physicochemical properties, and

methods for its synthesis and purification. A central focus is placed on the analytical techniques

used for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with an emphasis on the

interpretation of spectral data. Furthermore, this guide discusses the chemical reactivity,

potential applications as a synthetic intermediate, and essential safety and handling protocols.

This paper is intended for researchers, chemists, and drug development professionals who

require a detailed understanding of this versatile chemical building block.
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1-(2-Chloroethoxy)butane, also known as butyl 2-chloroethyl ether, is an organic compound

featuring both an ether linkage and an alkyl halide functional group.[1] This dual functionality

makes it a valuable intermediate for introducing the butoxyethyl moiety into various molecular

scaffolds.

Molecular Formula and Structure
The molecular formula for 1-(2-Chloroethoxy)butane is C₆H₁₃ClO.[1] Its structure consists of

a butyl group and a 2-chloroethyl group linked by an ether oxygen atom.

IUPAC Name: 1-(2-chloroethoxy)butane[1]

CAS Number: 10503-96-5[1]

Synonyms: 2-Chloroethyl n-Butyl Ether, Butyl 2-Chloroethyl Ether, 1-butoxy-2-

chloroethane[1]

Canonical SMILES: CCCCOCCCl[1]

InChIKey: OJMVRGXLTANFRG-UHFFFAOYSA-N[1]

Caption: 2D Molecular Structure of 1-(2-Chloroethoxy)butane.

Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in

chemical reactions, its solubility, and its potential biological interactions. The data below,

sourced from computational models, provides key insights into the molecule's characteristics.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

The XLogP3 value of 2.1 suggests moderate lipophilicity, indicating good solubility in organic

solvents and limited solubility in water. The single hydrogen bond acceptor (the ether oxygen)

and lack of donors influence its solvation properties and potential for intermolecular

interactions.

Synthesis and Purification
Synthetic Pathway Rationale
A robust and common method for synthesizing chloroalkanes from alcohols is the reaction with

thionyl chloride (SOCl₂). This pathway is often preferred due to its efficiency and the fact that

the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies

product isolation. For the synthesis of 1-(2-chloroethoxy)butane, the precursor is the

corresponding alcohol, 2-butoxyethanol. A patent for the synthesis of the closely related 1-(2-

chloroethoxy)propane utilizes this exact methodology, affirming its industrial applicability.[2]

Detailed Experimental Protocol: Chlorination of 2-
Butoxyethanol
This protocol describes the synthesis of 1-(2-chloroethoxy)butane from 2-butoxyethanol using

thionyl chloride.

Reagents and Equipment:

2-Butoxyethanol
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Thionyl chloride (SOCl₂)

Pyridine (catalyst)

Solid sodium hydroxide (or potassium hydroxide)

Round-bottom flask with a reflux condenser and dropping funnel

Heating mantle

Stirring apparatus

Gas trap (for SO₂ and HCl)

Distillation apparatus

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a dropping funnel, add 2-butoxyethanol and a catalytic amount of pyridine.

The entire apparatus should be connected to a gas trap containing a sodium hydroxide

solution to neutralize the evolved HCl and SO₂ gases.

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add an excess of thionyl

chloride (approximately 1.2-1.5 molar equivalents) to the stirred solution via the dropping

funnel. Maintain the temperature below 10°C during the addition to control the exothermic

reaction.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Subsequently, heat the reaction mixture to a gentle reflux (around 50-

60°C) until the evolution of gas ceases. This indicates the completion of the reaction.

Quenching and Workup: Cool the crude reaction mixture to room temperature. Cautiously

add solid sodium hydroxide pellets or flakes in small portions to neutralize any remaining

acidic components and decompose the excess thionyl chloride. Stir until the mixture is basic.

Isolation: Filter the mixture to remove the solid salts. The filtrate is the crude 1-(2-
chloroethoxy)butane.
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Purification: Purify the crude product by fractional distillation under reduced pressure to

obtain the final, high-purity compound.

Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final purified

product.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 1-(2-Chloroethoxy)butane.

Structural Elucidation and Spectroscopic Analysis
Confirming the molecular structure of a synthesized compound is a cornerstone of chemical

research. A combination of spectroscopic methods provides unambiguous evidence for the

identity and purity of 1-(2-chloroethoxy)butane.

¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals

corresponding to the different chemical environments of the protons.
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A triplet for the terminal methyl group (-CH₃) of the butyl chain.

A multiplet for the adjacent methylene group (-CH₂-CH₃).

A multiplet for the next methylene group (-CH₂-CH₂-O-).

A triplet for the butoxy methylene group (-CH₂-O-).

Two triplets for the two methylene groups of the chloroethoxy moiety (-O-CH₂-CH₂-Cl),

which are coupled to each other. The methylene group adjacent to the chlorine atom will

be the most downfield of the aliphatic signals.

¹³C NMR Spectroscopy: The molecule is asymmetric, meaning each of the six carbon atoms

is chemically unique. Therefore, the ¹³C NMR spectrum is expected to display six distinct

resonance signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(2-
chloroethoxy)butane, the key diagnostic peaks are:

C-H stretching (alkane): Strong absorptions in the 2850-3000 cm⁻¹ region.

C-O-C stretching (ether): A characteristic and strong, prominent absorption band in the 1050-

1150 cm⁻¹ region. This is often the most identifiable peak in the spectrum of an ether.

C-Cl stretching (alkyl halide): A moderate to strong absorption in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. In an electron ionization (EI) mass spectrum of 1-(2-chloroethoxy)butane, one

would expect to see a molecular ion peak (M⁺) at m/z 136, corresponding to the ¹²C, ¹H, ³⁵Cl

isotopologue, and a smaller M+2 peak at m/z 138 due to the natural abundance of the ³⁷Cl

isotope (~32%).

The fragmentation is governed by the cleavage of the weakest bonds. Key fragmentation

pathways include:
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Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.

Ether Bond Cleavage: Scission of the C-O bonds.

Loss of HCl or a Chloroethyl Radical: A common pathway for alkyl chlorides.

🔒 FULL PROTOCOL TRUNCATED
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Caption: Plausible EI mass spectrometry fragmentation of 1-(2-Chloroethoxy)butane.

Chemical Reactivity and Potential Applications
The utility of 1-(2-chloroethoxy)butane stems from its bifunctional nature. The ether linkage is

generally chemically inert under neutral and basic conditions, providing a stable backbone. In

contrast, the primary alkyl chloride is a reactive site.

Core Reactivity
The terminal chlorine atom serves as a good leaving group in nucleophilic substitution

reactions (Sₙ2). This allows for the covalent attachment of the butoxyethyl group to a wide

range of nucleophiles, such as amines, thiols, cyanides, and alkoxides. This reactivity makes it

a versatile building block in the synthesis of more complex molecules.[3]

Applications in Synthesis
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Halogenated ethers are employed in industrial organic synthesis and as solvents.[4] Ethers,

more broadly, are integral to the production of pharmaceuticals, polymers, and other specialty

chemicals.[5][6] Specific applications for 1-(2-chloroethoxy)butane can be extrapolated from

its structure:

Pharmaceutical Development: It can be used to introduce flexible, moderately lipophilic ether

chains into drug candidates to modulate properties like solubility, cell permeability, and

metabolic stability.

Materials Science: As a monomer or chain modifier in polymerization reactions, it can be

used to synthesize functional polymers with specific properties conferred by the butoxyethyl

side chains.

General Organic Synthesis: It serves as a precursor for creating larger molecules where a

CH₃(CH₂)₃OCH₂CH₂- moiety is desired.

Safety, Handling, and Storage
As with any reactive chemical, proper safety protocols must be strictly followed when handling

1-(2-chloroethoxy)butane.

Hazard Identification: While comprehensive toxicological data is limited, similar haloethers

can be irritants to the skin, eyes, and respiratory system.[7][8] It is prudent to handle the

compound as a potential irritant and harmful if swallowed or in contact with skin.[8]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to

avoid inhalation of vapors.[7][9] Avoid contact with skin and eyes.[9]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated

area, away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

Inhalation: Move the person to fresh air.[7]
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Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

Remove contaminated clothing.

Eye Contact: Rinse cautiously with water for several minutes.[8]

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

[8]

Conclusion
1-(2-Chloroethoxy)butane is a valuable chemical intermediate characterized by its C₆H₁₃ClO

molecular formula and its dual ether and alkyl chloride functionalities. Its structure can be

unambiguously confirmed through a combination of NMR, IR, and MS techniques. The

compound's primary reactivity lies in the Sₙ2 substitution at the carbon-chlorine bond, making it

a useful building block for introducing the butoxyethyl group in various synthetic applications,

from drug discovery to materials science. Adherence to strict safety and handling protocols is

essential when working with this compound. This guide serves as a foundational resource for

scientific professionals requiring a detailed technical understanding of 1-(2-
chloroethoxy)butane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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